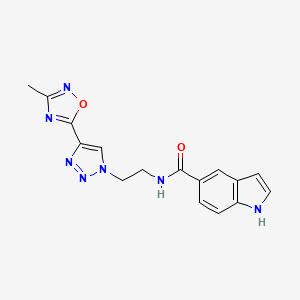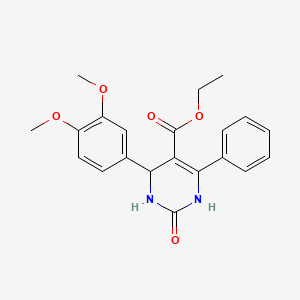![molecular formula C26H25OP B2891870 (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884594-02-8](/img/structure/B2891870.png)
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.459. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroluminescent Device Applications
This compound and its derivatives have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs). The design and synthesis of novel anthracene derivatives, including those similar in structure to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, have shown promising results as n-type emitters for electroluminescent devices. These compounds exhibit good thermal stability, glass transition temperatures, and solvatochromism, making them suitable for use in OLEDs due to their superior performance and high potential for employment in light-emitting applications (Mallesham et al., 2014).
Fluorescent Receptors for Metal Ions
Anthracene-based compounds have been developed as 'turn-on' fluorescent receptors with high selectivity and sensitivity for detecting metal ions. A novel receptor demonstrated remarkable selectivity for Cu2+ among numerous metal ions tested, owing to a unique anthracenyl static excimer formation. This feature, combined with the ability to detect metal ions through significant emission intensity changes, suggests the potential of such compounds in metal ion sensing and environmental monitoring applications (Malkondu et al., 2015).
Photomechanical Organic Microcrystals
The synthesis and application of anthracene derivatives have also extended to the development of photomechanical organic microcrystals. These materials exhibit strong photomechanical responses, making them suitable for advanced applications in photomechanical systems. The ability to produce high-quality microcrystals through chemical reactions suggests potential uses in microelectromechanical systems (MEMS) and other devices where light-induced mechanical action is desired (Al‐Kaysi et al., 2015).
Asymmetric Hydrogenation Catalysts
Research into the development of efficient chiral ligands for asymmetric hydrogenation has led to the synthesis of novel 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole-based ligands. These ligands, when applied in rhodium-catalyzed asymmetric hydrogenation, have demonstrated exceptional enantioselectivities and reactivities. Such advances highlight the compound's role in facilitating the synthesis of pharmaceutically relevant molecules with high chiral purity (Tang et al., 2010).
Propriétés
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-YMGMXPECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)
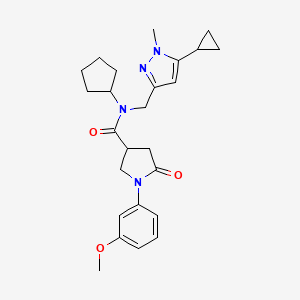
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)
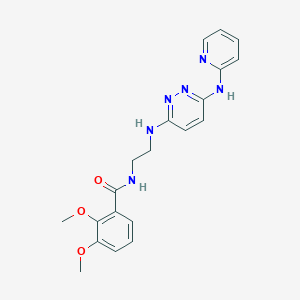
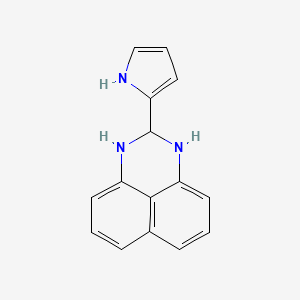
![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)
![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)

